molecular formula C11H13F3N2 B374031 1-[3-(Trifluoromethyl)phenyl]piperazine CAS No. 15532-75-9

1-[3-(Trifluoromethyl)phenyl]piperazine

Cat. No.: B374031
CAS No.: 15532-75-9
M. Wt: 230.23 g/mol
InChI Key: KKIMDKMETPPURN-UHFFFAOYSA-N
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Mechanism of Action

TFMPP selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . Drug-drug synergism may induce seizures .

Safety and Hazards

TFMPP has been identified in party pills and powders . Drug-drug synergism may induce seizures . More information about its safety can be found in the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Additionally, this compound binds to the serotonin transporter (SERT) and evokes the release of serotonin . These interactions highlight its role in modulating serotoninergic signaling pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In animal studies, this compound has been shown to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system . It also reduces locomotor activity and produces aversive effects in animals . These cellular effects are primarily mediated through its interaction with serotonin receptors and the subsequent modulation of serotonin levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to serotonin receptors and the serotonin transporter, leading to the release of serotonin . This increase in serotonin levels results in the activation of downstream signaling pathways, which can influence various physiological processes. Additionally, this compound’s interaction with the serotonin transporter may inhibit the reuptake of serotonin, further enhancing its effects on serotoninergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to desensitization of serotonin receptors and alterations in serotoninergic signaling . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a serotonin receptor agonist, producing mild stimulant effects . At higher doses, this compound can induce adverse effects such as anxiety, nausea, and vomiting . In some cases, high doses of this compound have been associated with seizures and other toxic effects . These dosage-dependent effects underscore the need for careful consideration of dosage when studying the compound’s pharmacological properties.

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These enzymes facilitate the biotransformation of this compound into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its movement within cells . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and overall effects on the body.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific cellular compartments, such as synaptic vesicles . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMDKMETPPURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165876
Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15532-75-9
Record name 1-[3-(Trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15532-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TFMPP
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15532-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[3-(Trifluoromethyl)phenyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(α,α,α-trifluoro-3-tolyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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